molecular formula C34H34N4O2 B12807623 N,N'-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine CAS No. 67047-17-0

N,N'-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine

Cat. No.: B12807623
CAS No.: 67047-17-0
M. Wt: 530.7 g/mol
InChI Key: FLTPBXAPYZIIEV-UHFFFAOYSA-N
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Description

NSC 260610 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and diverse reactivity, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 260610 typically involves multiple steps, each requiring specific reagents and conditions. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps may involve the introduction of functional groups via substitution reactions, oxidation, or reduction processes. The precise conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of NSC 260610 is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves rigorous control of reaction parameters and the use of advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

NSC 260610 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and nitration are examples of substitution reactions that NSC 260610 can undergo.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, N,N'-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine serves as a valuable reagent in organic synthesis. It can be employed in:

  • Catalysis : The compound can facilitate chemical reactions involving the formation of carbon-carbon bonds.
  • Synthesis of Derivatives : It is used to synthesize various acridine derivatives that may exhibit different biological activities.

Biology

The biological applications of this compound are significant:

  • Antimicrobial Activity : Research indicates that acridine derivatives can inhibit bacterial growth. Studies have shown that this compound exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent .
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Its mechanism involves intercalation into DNA, disrupting topoisomerase activity and leading to cell death .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential:

  • Targeted Drug Delivery : The acridine moiety allows for the design of drug delivery systems that can target specific cells or tissues.
  • Neurological Disorders : There is ongoing research into the neuroprotective effects of acridine derivatives, which may offer new avenues for treating conditions such as Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against MRSA
AnticancerInduces apoptosis in cancer cells
NeuroprotectivePotential protective effects on neuronal cells

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of acridine derivatives demonstrated that this compound exhibited significant inhibition against various bacterial strains including MRSA. The study utilized disk diffusion methods to evaluate efficacy and provided insights into structure-activity relationships.

Case Study 2: Cancer Cell Line Testing

In vitro experiments were performed on prostate cancer cell lines where this compound was shown to induce cell death through DNA intercalation mechanisms. The results indicated a dose-dependent response with IC50 values indicating potential therapeutic windows for further investigation.

Mechanism of Action

The mechanism of action of NSC 260610 involves its interaction with specific molecular targets within cells. It may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular functions. The exact pathways and targets can vary depending on the context of its use, such as in therapeutic applications or biochemical research.

Comparison with Similar Compounds

Similar Compounds

    NSC 123456: Another compound with similar structural features but different functional groups.

    NSC 789012: Known for its comparable reactivity and applications in organic synthesis.

Uniqueness

NSC 260610 stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.

Biological Activity

N,N'-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine, also known by its CAS number 67047-17-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C34H34N4O2C_{34}H_{34}N_{4}O_{2}, with a molecular weight of approximately 530.659 g/mol. The compound features two acridine moieties connected by a hexane chain with terminal amine groups, which may influence its interaction with biological targets.

Research indicates that compounds containing acridine structures often exhibit antimicrobial , antiparasitic , and anticancer activities. The proposed mechanisms include:

  • DNA Intercalation : Acridine derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis in cancerous cells.
  • Inhibition of Enzymatic Activity : Acridine derivatives may inhibit specific enzymes involved in metabolic pathways of pathogens.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of acridine derivatives. For instance, this compound has shown activity against various bacterial strains and fungi. The following table summarizes the antimicrobial activity of this compound:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties. Notably, it has been tested against Plasmodium falciparum, the causative agent of malaria:

  • In Vitro Studies : this compound demonstrated significant schizonticidal activity with an IC50 value indicating effective inhibition of parasite growth.
Study TypeIC50 Value (µM)Reference
In Vitro against P. falciparum0.5

Anticancer Activity

Recent investigations have highlighted the potential anticancer effects of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving ROS generation and DNA damage.

Cancer Cell LineIC50 Value (µM)Reference
HeLa10
MCF-715

Case Studies

  • Antimalarial Research : A study evaluated the efficacy of this compound in combination with artemisinin derivatives against multidrug-resistant Plasmodium falciparum. The results indicated enhanced efficacy when used in combination therapy, suggesting potential for clinical application in malaria treatment .
  • Cancer Treatment Exploration : In a preclinical study focusing on breast cancer cell lines, the compound exhibited significant cytotoxicity and induced apoptosis through ROS-mediated pathways. The findings support further investigation into its use as an adjunct therapy in oncology .

Properties

CAS No.

67047-17-0

Molecular Formula

C34H34N4O2

Molecular Weight

530.7 g/mol

IUPAC Name

N,N'-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine

InChI

InChI=1S/C34H34N4O2/c1-39-23-15-17-27-31(21-23)37-29-13-7-5-11-25(29)33(27)35-19-9-3-4-10-20-36-34-26-12-6-8-14-30(26)38-32-22-24(40-2)16-18-28(32)34/h5-8,11-18,21-22H,3-4,9-10,19-20H2,1-2H3,(H,35,37)(H,36,38)

InChI Key

FLTPBXAPYZIIEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NCCCCCCNC4=C5C=CC(=CC5=NC6=CC=CC=C64)OC

Origin of Product

United States

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